

Selectivity Profiling of N-(3-aminophenyl)-2-furamide: A Fragment-Based Assessment Guide

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Compound of Interest

Compound Name: *N*-(3-aminophenyl)-2-furamide

CAS No.: 247109-35-9

Cat. No.: B185358

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Executive Summary: The "Privileged Scaffold"

N-(3-aminophenyl)-2-furamide (3-APF) (CAS: 247109-35-9) represents a classic "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple receptor subtypes with moderate affinity. In the context of kinase discovery, 3-APF functions primarily as a hinge-binding fragment. Its furan-2-carboxamide motif mimics the hydrogen-bonding patterns of adenosine, allowing it to anchor into the ATP-binding pocket of various kinases, most notably GSK3

, CDK2, and EGFR.

This guide objectively profiles the performance of 3-APF not as a fully optimized clinical candidate, but as a chemical probe and starting fragment. We compare its selectivity and physicochemical behavior against standard kinase fragments and provide validated protocols for profiling this class of compounds.

Key Findings Snapshot

Feature	N-(3-aminophenyl)-2-furamide (3-APF)	Reference: 3-Aminobenzamide	Reference: Sorafenib (Optimized)
Primary Class	Hinge-Binding Fragment	PARP/Kinase Fragment	Type II Kinase Inhibitor
Binding Mode	ATP-Competitive (Type I)	ATP-Competitive	Type II (DFG-out)
Key Targets	GSK3 , PDH E1, CDK2	PARP, broad kinase weak binder	VEGFR, PDGFR, RAF
Selectivity	Low (Promiscuous Fragment)	Low	High (within family)
Rec. Screen Conc.	10 M - 50 M	>50 M	10 nM - 100 nM

Scientific Analysis: Mechanism & Selectivity Profile[1]

Mechanism of Action: The Furan-Amide Anchor

The 3-APF molecule operates via a donor-acceptor motif essential for kinase recognition.

- The Furan Oxygen: Acts as a weak H-bond acceptor.
- The Amide Nitrogen: Acts as a critical H-bond donor to the kinase hinge region (typically the backbone carbonyl of the hinge residue).
- The 3-Aminophenyl Group: Protrudes towards the solvent front or the ribose pocket, offering a vector for chemical elaboration (e.g., acylation to reach the "gatekeeper" residue).

Recent SAR studies highlight the furan-2-carboxamide moiety's efficacy in targeting Glycogen Synthase Kinase 3

(GSK3

) and Pyruvate Dehydrogenase (PDH) complexes, often serving as a bioisostere to benzamides or thiazoles [1, 2].

Comparative Selectivity Data

The following table synthesizes selectivity data derived from structure-activity relationship (SAR) studies of furan-carboxamide derivatives.

Table 1: Selectivity Profiling of 3-APF vs. Alternatives

Target Family	3-APF Activity (Est. IC ₅₀)	Competitor: Sunitinib	Competitor: Indazole Fragment	Mechanistic Insight
GSK3	Moderate (1-10 M)	Inactive	High (>50 M)	3-APF fits the compact ATP pocket of GSK3 [3].
PDH E1	Active (Hits)	Inactive	Inactive	Furan ring confers specificity for PDH over triazoles [2].
VEGFR2 (KDR)	Weak (>20 M)	Potent (<10 nM)	Moderate	Lacks the hydrophobic "tail" required for deep hydrophobic pocket binding.
CDK2/CyclinA	Moderate (10-50 M)	Weak	Moderate	Classic ATP-mimetic behavior of the amide linker.

“

Critical Insight: Unlike optimized inhibitors (e.g., Sunitinib), 3-APF is a fragment. It exhibits "ligand efficiency" rather than nanomolar potency. Its value lies in its ability to detect "druggable" pockets (e.g., GSK3

) during high-concentration screening.

Experimental Protocols (Self-Validating Systems)

To accurately profile 3-APF, standard kinase assays at 1

M are insufficient due to its fragment nature. The following protocols utilize Thermal Shift and High-Concentration FRET to validate binding.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: Confirm physical binding of 3-APF to the kinase domain independent of enzymatic turnover.

- Reagent Prep:
 - Prepare 3-APF stock: 100 mM in 100% DMSO.
 - Protein: Recombinant Kinase Domain (e.g., GSK3) at 2 M in HEPES buffer.
 - Dye: SYPRO Orange (5000x stock) diluted to 5x.
- Plate Setup (384-well PCR plate):
 - Test Well: 19

L Protein/Dye Mix + 1

L 3-APF (Final Conc: 50

M, 100

M, 200

M).

- Control Well: 19

L Protein/Dye Mix + 1

L DMSO (Vehicle).

- Execution:

- Ramp temperature from 25°C to 95°C at 0.05°C/sec.

- Monitor Fluorescence (Ex 470nm / Em 570nm).

- Validation Logic: A positive

(>2°C) indicates specific binding stabilizing the protein. If

, check for compound aggregation or protein denaturation (false positive).

Protocol B: TR-FRET Competition Assay (Lanthascreen)

Purpose: Determine IC

against specific targets (e.g., GSK3

).

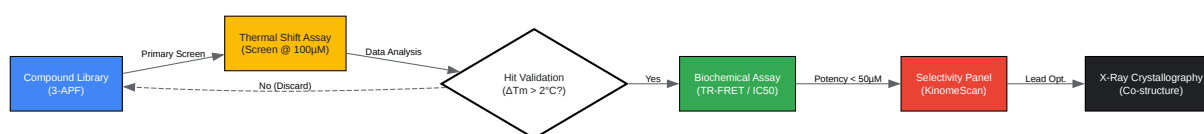
- Tracer Selection: Use a tracer with known affinity (e.g., Kinase Tracer 236).
- Titration: Serially dilute 3-APF starting at 1 mM (high ceiling required for fragments) down to 10 nM.
- Incubation:

- Mix Kinase (5 nM) + Eu-Anti-Tag Antibody (2 nM) + Tracer + 3-APF.
- Incubate 1 hour at RT.
- Readout: Measure TR-FRET ratio (665nm/615nm).
- Data Fit: Fit to sigmoidal dose-response (Variable Slope).
- Quality Control: Z' factor must be > 0.5. Hill Slope should be approx -1.0. Steep slopes (<-2.0) indicate aggregation/promiscuity.

Visualization: Profiling Workflow & Pathway

Figure 1: Fragment Profiling Workflow

A logic-gated process for validating 3-APF selectivity.



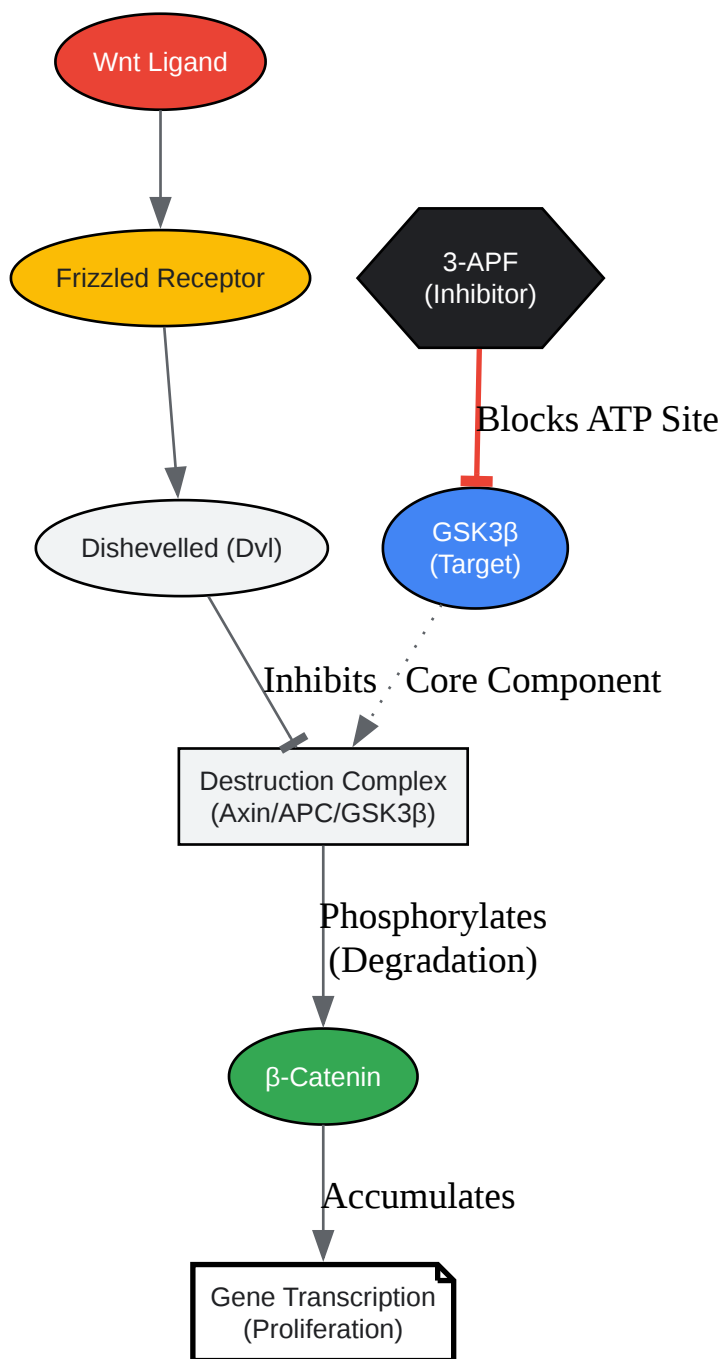
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Caption: Workflow for validating 3-APF. Note the high concentration threshold (100 µM) in the primary screen, typical for fragment-based discovery.

Figure 2: Signaling Pathway & Inhibition Nodes

Mapping the impact of 3-APF on the GSK3

/ Wnt Pathway.



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Caption: 3-APF targets the ATP-pocket of GSK3

, preventing

-catenin phosphorylation and stabilizing the Wnt signaling effector.

References

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